molecular formula C22H20Cl2N4O2 B14957136 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B14957136
M. Wt: 443.3 g/mol
InChI Key: DNMHGOBRKIVUNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone core substituted with chlorophenyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-chlorophenyl)-3(2H)-pyridazinone. The final step involves the reaction of this intermediate with 4-(4-chlorophenyl)piperazine in the presence of a suitable catalyst to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is unique due to its specific substitution pattern and the presence of both chlorophenyl and piperazino groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H20Cl2N4O2

Molecular Weight

443.3 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H20Cl2N4O2/c23-17-3-1-16(2-4-17)20-9-10-21(29)28(25-20)15-22(30)27-13-11-26(12-14-27)19-7-5-18(24)6-8-19/h1-10H,11-15H2

InChI Key

DNMHGOBRKIVUNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.